2-(Benzyloxy)-4-chloroaniline

Lipophilicity Medicinal chemistry SAR

2-(Benzyloxy)-4-chloroaniline (CAS 860677-88-9) is a strategic halogenated aniline scaffold featuring an ortho-benzyloxy group that serves as a protected phenol, enabling late-stage hydrogenolysis to reveal a hydroxyl functionality for pharmacophore optimization. Its para-chloro substituent imparts electron-withdrawing character for cross-coupling reactions. This substitution pattern provides an alternative regioisomer to the extensively patented 4-benzyloxy-3-chloroaniline scaffold, circumventing existing composition-of-matter claims while preserving key pharmacophoric features. The higher LogP (approx. 3.3–3.5) may enhance membrane permeability for CNS or intracellular targets.

Molecular Formula C13H12ClNO
Molecular Weight 233.69 g/mol
CAS No. 860677-88-9
Cat. No. B1398978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-4-chloroaniline
CAS860677-88-9
Molecular FormulaC13H12ClNO
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)N
InChIInChI=1S/C13H12ClNO/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
InChIKeyAHFDKMRIQUPKQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)-4-chloroaniline (CAS 860677-88-9) Procurement Overview: Core Chemical Profile and Supplier Data


2-(Benzyloxy)-4-chloroaniline (CAS 860677-88-9) is a halogenated aniline derivative bearing a benzyl ether group at the ortho position and a chlorine atom at the para position relative to the primary amine . Its molecular formula is C₁₃H₁₂ClNO with a molecular weight of 233.69 g/mol, a calculated LogP of approximately 3.32 to 3.50, and a topological polar surface area (TPSA) of 35.25 Ų . The compound is commercially available from multiple suppliers at purities of 95% or higher and is typically stored sealed in dry conditions at 2–8°C .

Why 2-(Benzyloxy)-4-chloroaniline Cannot Be Replaced by Generic Aniline Analogs in Drug Discovery and Specialty Synthesis


Substitution of 2-(benzyloxy)-4-chloroaniline with structurally similar aniline building blocks is not straightforward due to the compound's specific substitution pattern. The ortho-benzyloxy group confers both steric bulk and hydrogen-bonding capacity, while the para-chloro substituent introduces electron-withdrawing character that influences reactivity in nucleophilic aromatic substitution and cross-coupling chemistry [1]. These features are not simultaneously present in simpler analogs such as 4-chloroaniline, 4-chloro-2-methoxyaniline, or 4-chloro-2-phenoxyaniline. Furthermore, the benzyloxy moiety is strategically significant in medicinal chemistry because it can serve as a protected phenol, enabling late-stage deprotection to reveal a hydroxyl group for further functionalization or pharmacophore optimization . Regioisomers such as 4-benzyloxy-3-chloroaniline differ in substitution pattern and exhibit distinct reactivity and biological profiles in kinase inhibitor scaffolds [2].

Quantitative Differentiation of 2-(Benzyloxy)-4-chloroaniline from Competitor Analogs: Comparative Physicochemical and Application Data


LogP and Lipophilicity: 2-(Benzyloxy)-4-chloroaniline Offers Significantly Higher Calculated Partition Coefficient Than Methoxy and Ethoxy Analogs

2-(Benzyloxy)-4-chloroaniline exhibits a calculated LogP of 3.32 to 3.50 , reflecting substantial lipophilicity conferred by the benzyl group. In contrast, the methoxy analog 4-chloro-2-methoxyaniline has a reported XLogP3 of 1.9 , and the ethoxy ether analog 4-chloro-2-(2-methoxyethoxy)aniline has a calculated LogP of 1.54 . The ~1.8–2.0 Log unit increase translates to approximately 60–100× greater octanol–water partitioning for the benzyloxy compound, which directly influences membrane permeability and target engagement profiles in cell-based assays .

Lipophilicity Medicinal chemistry SAR

Molecular Weight and Fsp³: Benzyloxy Substitution Increases Structural Complexity Versus Methoxy and Ethoxy Analogs

2-(Benzyloxy)-4-chloroaniline has a molecular weight of 233.69 g/mol and an Fsp³ (fraction of sp³-hybridized carbons) of 0.077 . Comparators differ significantly: 4-chloro-2-methoxyaniline (MW 157.60 g/mol) and 4-chloro-2-(2-methoxyethoxy)aniline (MW 201.65 g/mol, Fsp³ = 0.333) . The benzyloxy compound occupies an intermediate Fsp³ position but has the highest molecular weight among this set, placing it near the upper limit of typical fragment-based screening libraries while still within lead-like chemical space.

Molecular weight Fraction sp³ Lead-likeness

Patent-Cited Relevance: Benzyloxy-Containing Aniline Scaffolds Are Claimed in EGFR/HER-2 Tyrosine Kinase Inhibitor Compositions

US Patent 7,399,865 B2 explicitly claims (E)-N-{4-[4-(benzyloxy)-3-chloroanilino]-3-cyano-7-ethoxy-6-quinolinyl}-4-(dimethylamino)-2-butenamide and related analogs as protein tyrosine kinase inhibitors targeting EGFR and HER-2 [1][2]. While the patent claims the regioisomeric 4-benzyloxy-3-chloroaniline scaffold rather than the 2-benzyloxy-4-chloroaniline regioisomer, the structural proximity of these aniline building blocks within the same chemical space and patent family establishes that benzyloxy-chloroaniline substitution patterns are validated in lead optimization for kinase-targeted therapeutics [1]. The 2-benzyloxy-4-chloroaniline regioisomer may serve as an alternative scaffold for SAR exploration when the 4-benzyloxy-3-chloro substitution pattern yields suboptimal properties.

Kinase inhibitors EGFR HER-2 Cancer therapeutics

Regioisomer Distinction: 2-Benzyloxy-4-chloroaniline Differs from 4-Benzyloxy-3-chloroaniline in Synthesis Scalability and Electronic Profile

The regioisomer 4-benzyloxy-3-chloroaniline has a published kilogram-scale synthesis using SnCl₂ reduction of commercially available 4-benzyloxy-3-chloronitrobenzene, achieving high yield and purity free of tin residues [1]. In contrast, 2-(benzyloxy)-4-chloroaniline is typically synthesized via nucleophilic substitution of 4-chloroaniline with benzyl chloride under basic conditions, or via reduction of 4-nitrophenol–derived intermediates with reported total yields exceeding 68% in patent CN102001955A . The different substitution patterns confer distinct electronic profiles: the 2-benzyloxy group exerts ortho electronic effects and intramolecular hydrogen bonding potential with the adjacent amine, while the 4-benzyloxy-3-chloro pattern places the benzyloxy and chloro groups in a meta relationship relative to each other. These differences affect both synthetic accessibility and downstream reactivity in cross-coupling and N-arylation chemistry.

Regioisomer Synthesis scalability Electronics

Metabolic Liability: Benzyloxy Ether Moiety Is Susceptible to Microsomal N- and C-Oxidation as Demonstrated in Related N-Benzylaniline Scaffolds

Studies on microsomal metabolism of N-benzyl-4-substituted anilines have demonstrated that benzyl-containing aniline derivatives undergo both N-debenzylation and N-oxidation, with the 4-chloro-substituted substrate uniquely yielding an N-hydroxy derivative in some species—the first direct evidence of microsomal N-hydroxylation of a secondary aniline [1][2]. While these studies were conducted on N-benzylated anilines rather than O-benzylated anilines such as 2-(benzyloxy)-4-chloroaniline, the metabolic susceptibility of the benzyl moiety to oxidative cleavage is a class-level property. This metabolic lability may be a feature rather than a liability for prodrug design or for studies requiring controlled in vivo clearance, whereas analogs lacking the benzyl ether (e.g., 4-chloro-2-methoxyaniline) would exhibit different metabolic profiles [1].

Microsomal metabolism N-debenzylation C-oxidation Drug metabolism

Recommended Procurement and Research Applications for 2-(Benzyloxy)-4-chloroaniline Based on Evidence-Driven Differentiation


Kinase Inhibitor Lead Optimization: Alternative Regioisomer Scaffold for EGFR/HER-2 Programs

Procurement of 2-(benzyloxy)-4-chloroaniline is justified when medicinal chemistry teams require a benzyloxy-chloroaniline building block that differs from the extensively patented 4-benzyloxy-3-chloroaniline scaffold. US Patent 7,399,865 B2 establishes the therapeutic relevance of benzyloxy-chloroaniline substitution patterns in tyrosine kinase inhibition, and the 2-benzyloxy-4-chloro regioisomer offers an alternative vector for SAR exploration that may circumvent existing composition-of-matter claims while preserving key pharmacophoric features . The higher LogP of this regioisomer (~3.3–3.5) may be advantageous for targets requiring enhanced membrane permeability or for programs where increased lipophilicity is therapeutically desirable .

Synthetic Intermediate for Phenol-Containing Bioactive Molecules via Late-Stage Deprotection

The benzyloxy group functions as a protected phenol, enabling researchers to carry the masked hydroxyl functionality through multiple synthetic steps and then reveal it via hydrogenolysis or acid-mediated cleavage at a late stage. This strategy is valuable in the synthesis of phenolic kinase inhibitors, natural product analogs, and radioligand precursors where a free phenol is ultimately required for binding or conjugation . In contrast, analogs such as 4-chloro-2-methoxyaniline possess a methyl ether that is not readily cleaved under mild conditions, limiting downstream functionalization options.

Fragment-Based or Diversity-Oriented Synthesis Libraries Requiring Ortho-Substituted Aniline Building Blocks

The ortho-benzyloxy-para-chloro substitution pattern of 2-(benzyloxy)-4-chloroaniline introduces steric bulk adjacent to the reactive amine, which can modulate N-arylation efficiency and influence the conformational preferences of resulting biaryl or N-heterocyclic products. This compound is appropriate for inclusion in diversity-oriented synthesis libraries where structural novelty and patentability are prioritized. The molecular weight (233.69 g/mol) and physicochemical profile position it within lead-like chemical space, though at the upper end of typical fragment libraries .

Prodrug Design or Metabolic Soft Spot Studies Leveraging Benzyl Ether Cleavability

The susceptibility of benzyl ethers to oxidative metabolism—documented in microsomal studies of related N-benzylanilines —makes 2-(benzyloxy)-4-chloroaniline a candidate scaffold for prodrug design where controlled in vivo O-debenzylation is desired to generate an active phenolic metabolite. Alternatively, in projects where metabolic stability is a primary requirement, this metabolic liability may be a disqualifying feature, making the procurement decision highly context-dependent.

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